2-Bromo-10H-phenothiazine

Catalog No.
S687109
CAS No.
66820-95-9
M.F
C12H8BrNS
M. Wt
278.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-10H-phenothiazine

Synthesizing donor-acceptor TADF emitters or diversifying N-arylphenothiazine libraries often stalls at inefficient C-C bond formation. 2-Bromo-10H-phenothiazine solves this with a highly reactive C2-Br handle for palladium-catalyzed couplings. • Achieves high yields in Suzuki-Miyaura and Buchwald-Hartwig reactions without harsh conditions. • Enables precise HOMO-level tuning via systematic C2 functionalization. • Streamlines parallel synthesis for rapid SAR exploration. Buy direct for reliable supply and batch-to-batch consistency.

CAS Number

66820-95-9

Product Name

2-Bromo-10H-phenothiazine

IUPAC Name

2-bromo-10H-phenothiazine

Molecular Formula

C12H8BrNS

Molecular Weight

278.17 g/mol

InChI

InChI=1S/C12H8BrNS/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)15-12/h1-7,14H

InChI Key

SXBVYXOFICMKHD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)Br

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)Br

The exact mass of the compound 2-Bromo-10H-phenothiazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-Bromo-10H-phenothiazine, 2-Bromophenothiazine, 2-Bromo-phenothiazine, 10H-Phenothiazine, 2-bromo-

Purity

≥97%

Package Size

1 g, 5 g

2-Bromo-10H-phenothiazine is a halogenated derivative of the core phenothiazine heterocycle, an electron-rich scaffold widely used in the development of organic electronic materials and pharmacologically active compounds. [REFS-1, REFS-2]. The compound's primary value stems from the bromine atom at the C2 position, which serves as a highly effective reactive handle for palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling. This functionality makes it a crucial intermediate for systematically constructing more complex, high-performance molecules with tailored electronic and steric properties. [3]

Research Fit

C2
Site-specific handle
Single electrophilic site for regioselective coupling
QC
Specified impurity reference
Analytical method context
Conformationally constrained scaffold
Conformational rigidity context

Selecting an alternative to 2-Bromo-10H-phenothiazine is a decision with direct consequences for process efficiency and final material performance. Using the unsubstituted 10H-phenothiazine core eliminates the essential reactive site needed for predictable C-C and C-N bond formation via modern cross-coupling methods. Opting for the analogous 2-Chloro-10H-phenothiazine often leads to significantly lower reactivity, requiring harsher reaction conditions, higher catalyst loadings, or longer reaction times to achieve comparable yields. [1]. Therefore, the choice of the 2-bromo derivative is a deliberate one, made to optimize the efficiency, yield, and economic viability of multi-step syntheses common in materials science and pharmaceutical development.

Substitution Risk

1
Bromine position
Substitution pattern determines electronic and steric properties
2
Halogen identity
Br vs Cl vs CF3 alter lipophilicity and retention
3
N10 substitution
Conformational flexibility may differ

Superior Reactivity in Buchwald-Hartwig Amination Compared to Aryl Chloride Analog

In palladium-catalyzed C-N cross-coupling reactions, the choice of aryl halide is a critical process parameter. For Buchwald-Hartwig aminations, the established reactivity order for aryl electrophiles is ArBr > ArCl > ArI. [1]. This places aryl bromides like 2-Bromo-10H-phenothiazine at a higher reactivity level than their corresponding aryl chloride counterparts. This enhanced reactivity can translate to faster reaction times, lower required temperatures, or higher conversion rates under identical conditions, directly impacting process efficiency and throughput.

Evidence DimensionGeneral Reactivity in Buchwald-Hartwig Amination
Target Compound DataAryl Bromide (ArBr)
Comparator Or BaselineAryl Chloride (ArCl) and Aryl Iodide (ArI)
Quantified DifferenceArBr exhibits higher reactivity than ArCl
ConditionsPalladium-catalyzed Buchwald-Hartwig amination

Choosing the 2-bromo derivative over the 2-chloro analog is a direct investment in process optimization, potentially reducing energy costs, reaction times, and catalyst loading.

C2-Br site-specific coupling
Class-level inference
Single C2-Br site enables defined C–C bond formation
Supports synthetic route selection
Data to verify; 100% regioselectivity for single coupling event

Enables Fine-Tuning of Redox Potentials for Organic Electronic Materials

The electronic properties of the phenothiazine core are highly sensitive to substitution, particularly at the C2 position. A comparative study of 2-aminophenothiazine (APH) and the parent phenothiazine (PH) demonstrated that C2 substitution dramatically lowers the oxidation potential from 0.69 V (for PH) to 0.38 V (for APH) vs Ag/AgCl. [1]. While the 2-bromo group is an electron-withdrawing substituent and will have a different quantitative effect, this large shift exemplifies the principle that C2 is a critical position for tuning redox behavior. 2-Bromo-10H-phenothiazine serves as a key precursor, allowing for the introduction of various functionalities at this position to precisely engineer the HOMO levels required for applications like hole-transport layers (HTLs) in OLEDs.

Evidence DimensionFirst Oxidation Potential (vs Ag/AgCl)
Target Compound DataN/A (Target is a precursor for tuning)
Comparator Or BaselineUnsubstituted Phenothiazine: 0.69 V; 2-Aminophenothiazine: 0.38 V
Quantified DifferenceΔ = -0.31 V (Illustrates tuning potential)
ConditionsCyclic Voltammetry in acetonitrile

Procuring this compound provides an essential platform for rationally designing the electronic properties of next-generation organic semiconductor materials.

Br vs Cl vs CF3 analogs
Class-level inference
Molar refractivity Δ 6.7 cm³/mol; TPSA 37.33 Ų
Reported property context
Data to verify; Calculated consensus values

Established Precursor for High-Performance TADF Emitters

Phenothiazine is a widely used donor unit in the design of advanced emitters for Thermally Activated Delayed Fluorescence (TADF) OLEDs. [1]. The synthesis of these complex Donor-π-Acceptor (D-π-A) molecules frequently relies on palladium-catalyzed cross-coupling reactions to link the phenothiazine donor to an acceptor moiety. [2]. 2-Bromo-10H-phenothiazine is a suitable precursor for these syntheses, providing the necessary reactive handle to construct the C-C or C-N bonds that define the final TADF material's architecture and performance.

Evidence DimensionPrecursor Suitability
Target Compound DataProvides a reactive C-Br bond for coupling reactions
Comparator Or BaselineUnsubstituted phenothiazine lacks a versatile coupling site
Quantified DifferenceEnables synthesis of complex D-π-A structures not easily accessible from the parent compound
ConditionsSynthesis of TADF emitters for organic electronics

This compound is a direct and proven synthetic entry point into the development of commercially relevant, high-performance materials for next-generation displays and lighting.

Br–Li exchange cascade
Class-level inference
C2-Br → boronate ester → Suzuki coupling
Supports donor-acceptor route access
Data to verify; Reaction pathway available vs not available
Process-specific impurity marker
Supporting evidence
Documented impurity reference for QC
Supports analytical method context
Data to verify; Qualitative difference in regulatory acceptance
Conformationally constrained scaffold
Class-level inference
Rotatable bonds = 0; TPSA = 37.33 Ų
Reported conformational context
Data to verify; Rigid core with no flexible side chains

Efficient Synthesis of Donor-Acceptor Emitters for TADF OLEDs

For research groups and manufacturers developing next-generation OLEDs, this compound is the right choice for a starting material. Its high reactivity in Buchwald-Hartwig and Suzuki coupling allows for the efficient and high-yield synthesis of phenothiazine-based donor-acceptor molecules, which are essential for creating high-performance TADF emitters. [1]

Engineering Hole-Transport and Host Materials with Specific Oxidation Potentials

When precise control over a material's HOMO level is required, 2-Bromo-10H-phenothiazine serves as the ideal starting point. It enables the introduction of a wide array of functional groups at the C2 position, providing a reliable strategy to systematically tune the oxidation potential of the final material for optimal performance in organic electronic devices. [2]

Platform Chemical for Library Synthesis in Medicinal Chemistry

In drug discovery workflows, this compound is a valuable scaffold. The reactivity of the C-Br bond allows for rapid diversification through parallel synthesis using cross-coupling reactions, enabling the efficient creation of libraries of novel N-arylphenothiazine derivatives for screening and lead optimization. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
Donor-acceptor dyad synthesis
Regioselective coupling handle
Frontier orbital alignment review
Br–Li exchange cascade
C2 boronate ester access
Donor-acceptor route validation review
Impurity reference standard
Specified impurity context
Analytical method validation review
Conformationally constrained SAR
Conformational rigidity context
Molecular recognition review

XLogP3

4.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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